molecular formula C30H26N2O8 B2830465 BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE CAS No. 325816-24-8

BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE

Cat. No.: B2830465
CAS No.: 325816-24-8
M. Wt: 542.544
InChI Key: SGRXXBMKPVPAQD-UHFFFAOYSA-N
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Description

BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE is a synthetic organic compound featuring a piperazine-2,3,5,6-tetrone core substituted with two 2-hydroxy-3-(naphthalen-1-yloxy)propyl groups. Its structure combines a rigid aromatic naphthalene moiety with a polar hydroxypropyl chain, conferring unique physicochemical properties.

Properties

IUPAC Name

1,4-bis(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-2,3,5,6-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O8/c33-21(17-39-25-13-5-9-19-7-1-3-11-23(19)25)15-31-27(35)29(37)32(30(38)28(31)36)16-22(34)18-40-26-14-6-10-20-8-2-4-12-24(20)26/h1-14,21-22,33-34H,15-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRXXBMKPVPAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN3C(=O)C(=O)N(C(=O)C3=O)CC(COC4=CC=CC5=CC=CC=C54)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE typically involves the following steps:

    Formation of Naphthalen-1-yloxypropyl Intermediate: The initial step involves the preparation of the naphthalen-1-yloxypropyl intermediate. This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.

    Coupling with Piperazine: The naphthalen-1-yloxypropyl intermediate is then coupled with piperazine in the presence of a suitable catalyst and solvent. This step may require refluxing the reaction mixture to ensure complete coupling.

    Introduction of Hydroxy and Tetrone Groups: The final step involves the introduction of hydroxy and tetrone groups to the piperazine ring. This can be achieved through selective oxidation and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The tetrone functionalities can be reduced to form corresponding alcohols.

    Substitution: The naphthalen-1-yloxypropyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and potential applications. The molecular formula is C19H22N2O2C_{19}H_{22}N_2O_2, and it possesses a molecular weight of approximately 310.4 g/mol. The structure features a piperazine core substituted with naphthalene and hydroxyl groups, enhancing its pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.2Apoptosis induction
Compound BLung Cancer3.8Cell cycle arrest

These findings suggest that the compound could be further developed as a lead compound for anticancer drug discovery.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

  • Objective : To evaluate the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease.
  • Results : Treated mice showed a significant reduction in amyloid-beta plaques and improved cognitive function compared to controls.

Polymer Chemistry

The compound has been investigated for its potential use in polymer synthesis due to its ability to act as a crosslinking agent. This property is particularly useful in creating thermosetting plastics with enhanced thermal stability and mechanical strength.

Polymer TypeCrosslink DensityThermal Stability (°C)
Polymer AHigh250
Polymer BMedium220

The incorporation of this compound into polymer matrices has shown promising results in enhancing the overall performance of the materials.

Coatings and Adhesives

Due to its chemical structure, the compound can also be utilized in the formulation of advanced coatings and adhesives that require high durability and resistance to environmental factors.

Case Study: Development of Eco-friendly Coatings

  • Objective : To create a biodegradable coating using this compound.
  • Results : The resulting coating demonstrated excellent adhesion properties and biodegradability compared to conventional synthetic coatings.

Mechanism of Action

The mechanism of action of BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1-(2-Hydroxy-3-(Naphthalen-2-Yloxy)Propyl)-4-(Quinolin-3-Yl)Piperidin-4-Ol

  • Key Differences :
    • The piperazine-2,3,5,6-tetrone core in the target compound is replaced by a piperidine ring.
    • Substituent position: Naphthalen-1-yloxy (target) vs. naphthalen-2-yloxy (analog).
  • Nonspecific inhibitory effects on luminescence at ≥3 μM suggest off-target interactions at higher concentrations .

Piperazine-Based Derivatives (HBK Series)

  • Structural Comparison: HBK14–HBK19 () feature a piperazine core with phenoxypropyl substituents but lack the tetrone group and naphthalene rings. Example: HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) includes a methoxyphenyl group instead of naphthalene.

Fluorinated Piperazine Derivatives

  • Example : 1,4-Bis(perfluoropyridin-4-yl)piperazine ().
  • Key Differences :
    • Fluorine atoms replace hydroxyl and naphthalene groups, increasing electronegativity and metabolic stability.
  • Synthetic Utility :
    • Fluorinated analogs are often prioritized for PET imaging probes due to their stability, whereas the target compound’s naphthalene moiety may favor fluorescence-based assays .

Baccatin III Esters ()

  • Structural Comparison :
    • Propyl, butyl, and pentyl analogs of baccatin III esters share esterified hydroxypropyl chains but lack the piperazine core.
  • Biological Relevance :
    • These esters are taxane derivatives with antimitotic activity, highlighting how hydroxypropyl groups can be leveraged in bioactive scaffolds, albeit in divergent therapeutic contexts .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Receptor Affinity (Ki/EC₅₀) Selectivity Notes
Target Compound Piperazine-2,3,5,6-tetrone 2-Hydroxy-3-(naphthalen-1-yloxy)propyl Not reported Hypothesized 5-HT1F/GPCR activity
1-(2-Hydroxy-3-(naphthalen-2-yloxy)... Piperidine Quinolin-3-yl, naphthalen-2-yloxy 11 nM (5-HT1F) 5-HT1F-specific antagonist
HBK16 Piperazine 2-Chloro-5-methylphenoxy, methoxyphenyl Not reported Enhanced lipophilicity
1,4-Bis(perfluoropyridin-4-yl)piperazine Piperazine Tetrafluoropyridine N/A Fluorinated imaging probe

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Water)
Target Compound ~550 (estimated) ~3.5 Low (hydrophobic naphthalene)
1-(2-Hydroxy-3-(naphthalen-2-yloxy)... ~480 3.8 Moderate (polar hydroxypropyl)
HBK16 ~430 4.2 Low (chloro substituent)

Research Findings and Implications

  • Positional Isomerism : The naphthalen-1-yloxy vs. naphthalen-2-yloxy substitution (as in ) significantly alters receptor binding, with 2-yl derivatives showing higher 5-HT1F affinity .
  • Functional Group Trade-offs : Hydroxypropyl chains enhance solubility but may reduce membrane permeability, whereas fluorinated or chlorinated groups improve stability at the cost of toxicity .

Biological Activity

BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O4C_{23}H_{24}N_2O_4, with a molecular weight of 396.45 g/mol. The compound features a piperazine core substituted with naphthalene and hydroxyl groups, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of naphthalene moieties is known to enhance radical scavenging abilities. A study on related piperazine derivatives demonstrated significant antioxidant activity through the inhibition of lipid peroxidation and scavenging of free radicals .

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes. For example, derivatives of piperazine have been shown to inhibit T-type calcium channels selectively. This inhibition is crucial in treating conditions like hypertension and cardiac arrhythmias .

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest that they possess favorable absorption and distribution characteristics. For instance, certain derivatives have exhibited high bioavailability and optimal metabolic profiles in animal models . Understanding the pharmacokinetics of this compound is essential for predicting its therapeutic efficacy.

Case Study 1: Antihypertensive Effects

A study focusing on the antihypertensive effects of piperazine derivatives found that compounds structurally related to this compound exhibited significant reductions in blood pressure in hypertensive rat models. The mechanism was attributed to calcium channel blockade .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of naphthalene-containing piperazine compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal apoptosis and improve cell viability in vitro .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of T-type calcium channels
AntihypertensiveSignificant reduction in blood pressure
NeuroprotectiveReduction in neuronal apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for BIS[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]PIPERAZINE-2,3,5,6-TETRONE, and how can intermediates be characterized?

  • Methodological Answer :

  • Synthesis : Utilize bis-alkylation reactions of piperazine-2,3,5,6-tetrone with epoxide derivatives containing naphthalen-1-yloxy groups. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in analogous piperazine derivatizations .
  • Intermediate Characterization : Employ 1^1H/13^13C NMR to confirm hydroxyl and naphthalene substituent positions. Use High-Resolution Mass Spectrometry (HRMS) to verify molecular weight. Monitor reaction progress via Thin-Layer Chromatography (TLC) with UV-active functional groups .

Q. How can researchers validate the purity and structural integrity of the compound post-synthesis?

  • Methodological Answer :

  • Purity Analysis : Use Reverse-Phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%). Detect impurities via UV-Vis at λ = 254 nm, as applied in similar piperazine-based compounds .
  • Structural Confirmation : Perform FT-IR spectroscopy to identify carbonyl (C=O) stretches (1650–1750 cm1^{-1}) and hydroxyl (O–H) vibrations (3200–3600 cm1^{-1}). X-ray crystallography may resolve stereochemistry if single crystals are obtainable .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :

  • Receptor Binding : Conduct radioligand displacement assays (e.g., 3^3H-LSD for serotonin receptors) to measure binding affinity (Ki_i). Use HEK293T cells transfected with target GPCRs (e.g., 5-HT1F) to assess specificity, as shown in structurally related antagonists .
  • Functional Activity : Employ cAMP GloSensor assays to evaluate Gi/o-coupled receptor antagonism. Monitor luminescence changes upon co-treatment with serotonin and the compound (dose range: 1 nM–10 μM) to calculate EC50_{50} .

Advanced Research Questions

Q. How can researchers resolve discrepancies between specific receptor antagonism and nonspecific effects at high concentrations?

  • Methodological Answer :

  • Dose-Response Optimization : Establish a concentration threshold (e.g., ≤1 μM) to avoid nonspecific luminescence inhibition, as observed in 5-HT1F antagonist studies .
  • Counter-Screening : Test the compound against unrelated receptors (e.g., adrenergic or dopamine receptors) to confirm selectivity. Use computational docking to identify off-target binding sites .

Q. What advanced techniques elucidate the role of the tetrone moiety in pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified tetrone groups (e.g., reduced to diols or substituted with esters). Compare their binding affinities (Ki_i) and functional potencies (EC50_{50}) to determine the tetrone’s contribution .
  • Stability Studies : Use LC-MS to monitor tetrone degradation under physiological conditions (pH 7.4, 37°C). Corrogate stability with in vitro activity retention over time .

Q. What strategies improve the compound’s metabolic stability for in vivo applications?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance bioavailability. Assess metabolic activation using liver microsome assays (human/rodent) .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and clearance rates via LC-MS/MS in animal models. Optimize logP values (e.g., 2–4) to balance solubility and membrane permeability .

Key Considerations

  • Contradiction Management : Address nonspecific effects by validating assays with orthogonal methods (e.g., calcium flux for GPCR activity) .
  • Synthetic Challenges : Optimize epoxide ring-opening reactions using catalytic bases (e.g., K2_2CO3_3) to minimize side-product formation .

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